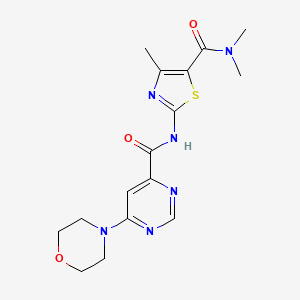

N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

Thiazoles can be synthesized from condensation reactions involving pyridine-2,6-dicarboxylic acid (H2dipic), pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

Chemical Reactions Analysis

Thiazoles are involved in a variety of chemical reactions. For example, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Biological Activities

A study detailed the synthesis of novel heterocyclic compounds, including thiazolopyrimidines, derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase inhibitors and showed promising COX-2 selectivity and inhibitory activity, comparing favorably with sodium diclofenac (Abu‐Hashem et al., 2020).

Research into 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides revealed compounds with noteworthy anti-inflammatory activity, highlighting the potential for therapeutic applications in inflammation-related conditions (Doria et al., 1986).

Another study synthesized and evaluated novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives for their antimicrobial activity against a variety of pathogens, demonstrating the versatility of pyrimidine derivatives in combating bacterial and fungal infections (Devarasetty et al., 2019).

Applications in Medicinal Chemistry

Compounds with a morpholine moiety attached to a thiazole or pyrimidine ring structure have been explored for their potential in treating various diseases. For instance, derivatives of 2-aminothiazoles and 2-thiazolecarboxamides have been synthesized and tested for their anti-anoxic activity, indicating the potential for cerebral protection and therapeutic applications in conditions related to oxygen deprivation (Ohkubo et al., 1995).

Thiazolo[5,4-d]pyrimidines were synthesized and assessed for their antiproliferative and apoptosis-inducing activities against various cancer cell lines. The study highlights the promising anticancer properties of these compounds, with specific analogs showing significant activity in lung, epidermal, glioblastoma, and leukemia cell lines (Singh et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N,N,4-trimethyl-2-[(6-morpholin-4-ylpyrimidine-4-carbonyl)amino]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3S/c1-10-13(15(24)21(2)3)26-16(19-10)20-14(23)11-8-12(18-9-17-11)22-4-6-25-7-5-22/h8-9H,4-7H2,1-3H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCVTHHQMZJAPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methylpropyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2715822.png)

![1-Benzyl-4-{4-[4-(trifluoromethyl)piperidino]benzyl}piperazine](/img/structure/B2715828.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2715829.png)

![2-Azadispiro[3.1.3(6).1(4)]decane hydrochloride](/img/structure/B2715835.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2715838.png)

![(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2715842.png)

![1-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea](/img/structure/B2715843.png)